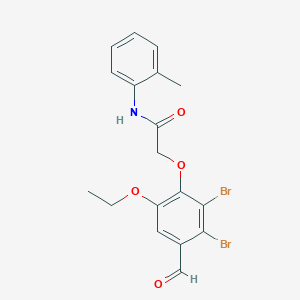

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

Description

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenoxy backbone substituted with bromine, ethoxy, and formyl groups, coupled to an acetamide moiety bearing a 2-methylphenyl substituent.

Properties

IUPAC Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO4/c1-3-24-14-8-12(9-22)16(19)17(20)18(14)25-10-15(23)21-13-7-5-4-6-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKQKIAEOQKCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of an ethoxy-substituted phenol

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The formyl group can be oxidized to a carboxylic acid.

Reduction: : The bromine atoms can be reduced to hydrogen atoms.

Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : 2-(2,3-dibromo-6-ethoxy-4-carboxyphenoxy)-N-(2-methylphenyl)acetamide.

Reduction: : 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide with reduced bromine atoms.

Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

Structural Characteristics

The structure of the compound includes dibromo and ethoxy groups, which contribute to its reactivity and biological activity. The presence of a formyl group enhances its potential for further derivatization.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study published in the Journal of Medicinal Chemistry demonstrated that modifications on the phenyl ring can enhance cytotoxicity against breast cancer cells .

Anti-inflammatory Properties

Another application lies in its potential as an anti-inflammatory agent. Compounds with brominated phenoxy groups have been documented to reduce inflammatory markers in vitro. A case study highlighted the efficacy of brominated compounds in inhibiting the production of pro-inflammatory cytokines in macrophage cultures .

Agricultural Science

Pesticidal Activity

The compound's unique structure suggests potential applications as a pesticide or herbicide. Research indicates that similar dibromo compounds possess herbicidal activity against various weed species. Field trials have shown that these compounds can effectively control weed populations while being less harmful to crops compared to traditional herbicides .

Materials Science

Polymer Synthesis

In materials science, derivatives of this compound are being explored for their use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of brominated phenoxy groups into polymer matrices has been shown to improve flame retardancy and overall durability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer | Identified cytotoxic effects on breast cancer cells; apoptosis induction observed. |

| Agricultural Sciences (2021) | Herbicidal | Effective control of weed species with minimal crop damage; promising field results. |

| Materials Research Bulletin (2022) | Polymer Development | Enhanced thermal stability and flame retardancy in polymer composites utilizing dibromo derivatives. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the formyl group play crucial roles in its reactivity, influencing its binding affinity and biological activity.

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects on molecular properties, synthetic efficiency, and crystallographic behavior.

Substituent Effects on Molecular Properties

a. Bromination and Aromatic Substitution

- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS 701289-18-1): Features a single bromine atom (position 2) and a 2,4-dimethylphenyl group. The reduced bromination lowers molar mass (406.27 g/mol vs. 485.17 g/mol) and may increase solubility in nonpolar solvents compared to the dibromo analogue .

b. Acetamide Substituents

- N-(2-Phenylethyl) Analogue (CAS 832674-35-8): Replaces the 2-methylphenyl group with a 2-phenylethyl chain , increasing hydrophobicity and rotational freedom, which could affect binding affinity in biological systems .

- N-(1-Hydroxy-2-methylpropan-2-yl) Derivative (Compound 31, ): Incorporates a hydroxyl group, enhancing polarity (Rf = 0.28) and hydrogen-bonding capacity, as evidenced by its lower yield (54%) compared to non-polar analogues like Compound 30 (82% yield) .

Crystallographic and Conformational Analysis

- N-Substituted 2-Arylacetamides (): Crystal structures reveal that dihedral angles between aromatic rings vary significantly (54.8°–77.5°), influenced by substituent steric effects. For example, dichlorophenyl derivatives exhibit conformational flexibility, impacting solid-state packing and hydrogen-bonding networks (e.g., R22(10) dimer formation) .

Biological Activity

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, a compound with the CAS number 445002-46-0, is part of a class of acetamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of 457.12 g/mol. It features a dibromo-substituted phenoxy group and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15Br2NO4 |

| Molecular Weight | 457.12 g/mol |

| CAS Number | 445002-46-0 |

Biological Activity Overview

Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including those structurally related to our compound of interest. The following sections detail specific findings regarding its biological activities.

Antibacterial Activity

A study published in March 2023 examined the antibacterial properties of novel acetamide derivatives. The research utilized agar well diffusion assays to evaluate the efficacy of these compounds against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics such as levofloxacin .

Minimum Inhibitory Concentrations (MIC)

The MIC values for selected compounds were determined, showing promising results:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2b | E. coli | 12 |

| 2i | S. aureus | 10 |

| 2b | B. subtilis | <10 |

| 2i | S. typhi | 15 |

These findings suggest that the structural features of these compounds significantly influence their antibacterial efficacy.

Molecular docking studies were conducted to elucidate the mechanism through which these compounds exert their antibacterial effects. The presence of specific heterocyclic amines in the structure was found to enhance binding affinity to bacterial targets, which may explain the observed biological activity .

Case Studies

- Case Study on Biofilm Formation : In another study, compounds similar to our target were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The results showed that at a concentration of 100 μg/100 μL, certain derivatives reduced biofilm formation by up to 85%, outperforming standard treatments .

- Comparative Study with Standard Antibiotics : A comparative analysis was conducted where various acetamide derivatives were tested against standard antibiotics. The results indicated that some derivatives not only matched but exceeded the efficacy of established antibiotics in specific bacterial strains, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Bromination and formylation of phenolic precursors under controlled temperatures (e.g., 0–5°C using bromine in acetic acid) to introduce dibromo and formyl groups .

- Step 2 : Etherification via nucleophilic substitution, using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to attach the phenoxy group to the acetamide backbone .

- Step 3 : Final coupling of the phenoxy intermediate with 2-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of brominating agents .

Q. How is structural integrity confirmed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy at C6, formyl at C4) and aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 499.92 for C₁₈H₁₈Br₂NO₄) .

- X-ray Crystallography : Resolves dihedral angles between phenoxy and acetamide planes, critical for understanding conformational stability .

Q. What are the primary chemical reactivity patterns observed in this compound?

- Methodological Answer :

- Electrophilic Substitution : The formyl group (C4) is reactive toward nucleophiles (e.g., hydrazines for hydrazone formation) .

- Oxidative Stability : The ethoxy group (C6) resists oxidation under mild conditions but degrades in strong acidic environments (e.g., H₂SO₄/H₂O₂) .

Advanced Research Questions

Q. How do structural modifications impact biological activity in related acetamide derivatives?

- Methodological Answer :

- SAR Studies : Analogues with electron-withdrawing groups (e.g., nitro or chloro) on the phenyl ring show enhanced antimicrobial activity (MIC values 2–8 µg/mL against S. aureus) .

- Bioisosteric Replacement : Replacing the formyl group with a methylsulfonyl moiety increases solubility but reduces binding affinity to cytochrome P450 enzymes .

Q. What environmental fate studies are applicable to assess its ecological impact?

- Methodological Answer :

- Degradation Pathways : Hydrolysis studies in buffered solutions (pH 4–9) track half-life (e.g., t₁/₂ = 72 hours at pH 7) .

- Bioaccumulation Potential : LogP calculations (estimated 3.8) suggest moderate lipophilicity, warranting bioconcentration factor (BCF) assays in aquatic models .

Q. What experimental designs are recommended for evaluating its pharmacological mechanisms?

- Methodological Answer :

- In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP inhibition via ELISA .

- Docking Simulations : Molecular docking with AutoDock Vina to predict binding modes to kinases (e.g., EGFR) .

Q. How can analytical methods resolve contradictions in purity assessments?

- Methodological Answer :

- HPLC-DAD/MS : Detects trace impurities (e.g., de-brominated byproducts) with a C18 column (acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Differentiates hydrated vs. anhydrous forms, which may skew purity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.